Deferasirox-d4
Deferasirox-d4
Deferasirox-d4 is intended for use as an internal standard for the quantification of deferasirox by GC- or LC-MS. Deferasirox is a synthetic, tridentate iron chelator that binds iron at a 2:1 ratio. It is selective for iron (Fe(III)) over Cu(II), Zn(II), Mg(II), and Ca(II) but does bind to Al(III). Deferasirox decreases iron levels in iron-loaded rat heart cells in vitro by 45.8 and 55.6% compared to control levels when used at concentrations of 160 and 320 µM, respectively. In hypertransfused rats, deferasirox (200 mg/kg) decreases radiolabeled liver iron levels from 41 to 21.7% and blood iron levels from 8.2 to 3.4%.2 It is primarily excreted via the fecal route, in contrast to the iron chelator deferoxamine. Deferasirox also inhibits proliferation of SAS human oral squamous carcinoma cells (EC50 = 21 µM), decreases cyclin D1 protein levels, and increases protein levels of N-Myc downregulated gene 1 (NDRG1) and NDRG3.3 It acts in a synergistic manner when used in combination with gemcitabine to reduce proliferation of BxPC-3 pancreatic cancer cells in vitro and reduce tumor growth in a BxPC-3 mouse xenograft model when administered at a dose of 200 mg/kg. Formulations containing deferasirox have been used in the treatment of β-thalassemia and chronic iron overload.
Brand Name:
Vulcanchem
CAS No.:
1133425-75-8
VCID:
VC0026950
InChI:
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D
SMILES:
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
Molecular Formula:
C₂₁H₁₁D₄N₃O₄
Molecular Weight:
377.39
Deferasirox-d4
CAS No.: 1133425-75-8
Cat. No.: VC0026950
Molecular Formula: C₂₁H₁₁D₄N₃O₄
Molecular Weight: 377.39
* For research use only. Not for human or veterinary use.
Specification
| Description | Deferasirox-d4 is intended for use as an internal standard for the quantification of deferasirox by GC- or LC-MS. Deferasirox is a synthetic, tridentate iron chelator that binds iron at a 2:1 ratio. It is selective for iron (Fe(III)) over Cu(II), Zn(II), Mg(II), and Ca(II) but does bind to Al(III). Deferasirox decreases iron levels in iron-loaded rat heart cells in vitro by 45.8 and 55.6% compared to control levels when used at concentrations of 160 and 320 µM, respectively. In hypertransfused rats, deferasirox (200 mg/kg) decreases radiolabeled liver iron levels from 41 to 21.7% and blood iron levels from 8.2 to 3.4%.2 It is primarily excreted via the fecal route, in contrast to the iron chelator deferoxamine. Deferasirox also inhibits proliferation of SAS human oral squamous carcinoma cells (EC50 = 21 µM), decreases cyclin D1 protein levels, and increases protein levels of N-Myc downregulated gene 1 (NDRG1) and NDRG3.3 It acts in a synergistic manner when used in combination with gemcitabine to reduce proliferation of BxPC-3 pancreatic cancer cells in vitro and reduce tumor growth in a BxPC-3 mouse xenograft model when administered at a dose of 200 mg/kg. Formulations containing deferasirox have been used in the treatment of β-thalassemia and chronic iron overload. |
|---|---|
| CAS No. | 1133425-75-8 |
| Molecular Formula | C₂₁H₁₁D₄N₃O₄ |
| Molecular Weight | 377.39 |
| IUPAC Name | 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid |
| Standard InChI | InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D |
| SMILES | C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O |
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